Ethyl 8-bromo-4-chloroquinoline-3-carboxylate
Overview
Description
Ethyl 8-bromo-4-chloroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H9BrClNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-bromo-4-chloroquinoline-3-carboxylate typically involves the bromination and chlorination of quinoline derivatives. One common method includes the following steps:
Starting Material: Quinoline-3-carboxylic acid.
Esterification: The carboxylic acid group is esterified with ethanol in the presence of a dehydrating agent like sulfuric acid to form the ethyl ester.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products:
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
Ethyl 8-bromo-4-chloroquinoline-3-carboxylate has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.
Industrial Applications: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 8-bromo-4-chloroquinoline-3-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
- Ethyl 6-bromo-4-chloroquinoline-3-carboxylate
- Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate
- 8-Bromo-4-chloroquinoline-3-carboxylic acid ethyl ester
Comparison:
- Structural Differences: The position of the bromine and chlorine atoms can vary, leading to differences in reactivity and biological activity.
- Unique Properties: Ethyl 8-bromo-4-chloroquinoline-3-carboxylate is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs .
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 8-bromo-4-chloroquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO2/c1-2-17-12(16)8-6-15-11-7(10(8)14)4-3-5-9(11)13/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHAFVCMBUQWKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392315 | |
Record name | Ethyl 8-bromo-4-chloroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206258-97-1 | |
Record name | Ethyl 8-bromo-4-chloroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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